Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- Difluoroalkylated 2-azaspiro[4.5]decane derivatives
- 1,3,8-Triazaspiro[4.5]decane derivatives
Comparison: Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H27N3O2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c19-9-13-20-10-6-18(15-20)7-11-21(12-8-18)17(22)23-14-16-4-2-1-3-5-16/h1-5H,6-15,19H2 |
InChI Key |
DVCIWEJWRQQKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2)CCN)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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